Tetrabenzylhafnium

Description

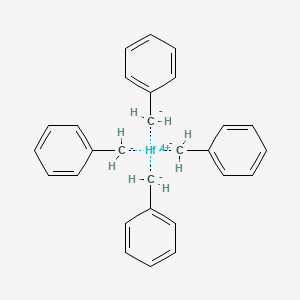

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C28H28Hf |

|---|---|

Molecular Weight |

543.0 g/mol |

IUPAC Name |

hafnium(4+);methanidylbenzene |

InChI |

InChI=1S/4C7H7.Hf/c4*1-7-5-3-2-4-6-7;/h4*2-6H,1H2;/q4*-1;+4 |

InChI Key |

KNLGRGALOHHVOL-UHFFFAOYSA-N |

Canonical SMILES |

[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[Hf+4] |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements for Tetrabenzylhafnium

Established Synthetic Routes for Tetrabenzylhafnium

The primary methods for synthesizing this compound involve direct reactions with hafnium(IV) precursors.

This compound can be synthesized through the direct reaction of hafnium(IV) chloride (HfCl₄) with appropriate benzylating reagents. One established method involves the reaction of hafnium(IV) chloride with benzyllithium (B8763671) (C₆H₅CH₂Li) in an inert atmosphere, yielding this compound along with lithium chloride as a byproduct. google.com

Another significant synthetic route utilizes benzylmagnesium chloride (C₆H₅CH₂MgCl), a Grignard reagent, in a reaction with hafnium tetrachloride. This method typically involves preparing an ether solution of benzylmagnesium chloride from magnesium and benzyl (B1604629) chloride. Subsequently, solid HfCl₄ is added in batches to the Grignard reagent solution, often at low temperatures (e.g., -78°C or -40°C). The reaction mixture is then allowed to warm naturally to room temperature, followed by removal of volatiles under vacuum. The this compound product can be obtained as a faint yellow solid after further processing, such as extraction with dichloromethane, stirring, and filtration, achieving yields typically ranging from 85-90%. sscmaterials.comgoogle.com This approach is particularly noted for its ability to enhance the yield of this compound and simplify post-processing. google.com

While this compound is widely employed as a starting material for the in situ generation of other active species, particularly in catalytic processes, explicit methodologies for its in situ synthesis from simpler precursors are not commonly detailed in the provided literature. Instead, this compound itself often serves as a key precursor that is introduced into reaction systems to generate catalytically active hafnium species in situ. For instance, it can be combined with specific ligands and then injected directly into polymerization vessels to form active catalysts in situ for olefin polymerization. caltech.edugoogle.com This highlights its role as a versatile building block rather than a compound frequently generated de novo within a reaction mixture from non-benzyl hafnium sources.

Direct Synthesis from Hafnium Precursors

Synthesis of Ligand-Supported Hafnium Benzyl Complexes Utilizing this compound

This compound serves as a crucial starting material for the synthesis of various ligand-supported hafnium benzyl complexes, which are often employed as catalysts in polymerization reactions.

The synthesis of mono(aminopyridinato-phenoxyimine) hafnium dibenzyl complexes, represented as [(Ap-FI)HfBn₂], is achieved through the reaction of this compound with aminopyridinato-phenoxyimine (Ap-FI) hybrid ligands. These hybrid ligands function as tetradentate dianionic chelates. Upon reaction with this compound, these complexes are exclusively formed. When activated with tris(pentafluorophenyl)borane (B72294), these hafnium-dibenzyl complexes demonstrate high catalytic activity, particularly for the polymerization of 1-hexene (B165129), yielding polymers with ultrahigh molecular weights and narrow polydispersities. researchgate.net

This compound (HfBn₄) is a key starting material for the synthesis of photoluminescent hafnium complexes bearing pyridine (B92270) dipyrrolide ligands, such as Hf(MePDPPh)₂ and Hf(MesPDPPh)₂. The synthetic pathways for these hafnium photosensitizers parallel those used for their zirconium analogues. The reaction typically involves the ligand precursors, such as 2,6-bis(5-methyl-3-phenyl-1H-pyrrol-2-yl)pyridine (H₂MePDPPh) or the more sterically hindered 2,6-bis(5-(2,4,6-trimethylphenyl)-3-phenyl-1H-pyrrol-2-yl)pyridine (H₂MesPDPPh). The synthesis proceeds through important organometallic intermediates, including (R¹PDPᴾʰ)HfBn₂ (where R¹ = Me or Mes) and (cyclo-MesPDPᴾʰ)HfBn, which have been characterized by techniques such as X-ray diffraction analysis and ¹H NMR spectroscopy. acs.orgresearchgate.net

This compound is utilized in the synthesis of hafnium complexes containing anilide(pyridine)phenoxide (NNO) ligands. These complexes, often designed with a modular approach to allow for substituent variation, are Group 4 metal complexes that, upon activation with methylaluminoxane (B55162) (MAO), can catalyze the formation of highly regioirregular polypropylene (B1209903). caltech.educaltech.edursc.org While the precise reaction scheme from this compound to the final anilide(pyridine)phenoxide hafnium complex is complex and often involves in situ preparation for catalytic testing, this compound serves as the source for introducing the hafnium-benzyl moiety into these systems. caltech.eduresearchgate.net

Fundamental Reactivity and Coordination Chemistry of Tetrabenzylhafnium

Adduct Formation with Lewis Bases

Tetrabenzylhafnium readily forms adducts with various Lewis bases, a process extensively studied using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy kingston.ac.ukresearchgate.netresearchgate.net. These interactions are crucial for understanding its coordination sphere and reactivity.

Studies have shown that this compound forms 1:1 adducts with monodentate Lewis bases such as pyridine (B92270), quinoline, trimethylphosphine, and tetrahydrofuran (B95107) (THF) kingston.ac.uk. These adduct formation reactions exist in equilibrium with the dissociated species in solution kingston.ac.uk.

A notable comparison can be drawn with tetrabenzylzirconium (B1588597). For the reaction with pyridine in chlorobenzene (B131634) solution, the equilibrium quotient (Keq) for this compound is significantly higher than that for its zirconium counterpart. This indicates a stronger affinity and greater stability of the pyridine adduct with hafnium. kingston.ac.ukresearchgate.netresearchgate.net

Table 1: Equilibrium Quotients for Adduct Formation with Pyridine in Chlorobenzene

| Compound | Lewis Base | Equilibrium Quotient (Keq) at 40 °C kingston.ac.uk |

| This compound | Pyridine | 460 ± 30 |

| Tetrabenzylzirconium | Pyridine | 12.6 ± 0.6 |

With bidentate ligands like 2,2′-bipyridyl, both this compound and tetrabenzylzirconium compounds form insoluble red complexes, suggesting strong coordination kingston.ac.uk.

The stability of the adducts formed by this compound is influenced by the nature and structure of the Lewis base. The higher equilibrium quotient observed for pyridine adduct formation with hafnium compared to zirconium suggests that hafnium exhibits stronger Lewis acidity in this specific context kingston.ac.ukresearchgate.netresearchgate.net. The ability to form 1:1 adducts with various bases indicates that the hafnium center can accommodate an additional ligand, expanding its coordination.

Despite its Lewis acidic character, this compound does not form adducts with all Lewis bases. Specifically, NMR studies revealed no adduct formation with sterically hindered amines such as triethylamine, tripropylamine, tributylamine, and N,N,N′,N′-tetraethylethylenediamine researchgate.net. This observation suggests that steric bulk around the nitrogen donor atom in these amines significantly impedes their coordination to the hafnium center, highlighting the importance of steric factors in adduct stability and formation. Triphenylamine also showed no adduct formation researchgate.net.

Influence of Lewis Base Structure on Adduct Stability

Ligand Exchange and Substitution Reactions

This compound and related alkylhafnium compounds participate in ligand exchange and substitution reactions, often proceeding through free-radical mechanisms.

Free-radical mechanisms play a significant role in the ligand substitution reactions of alkyl compounds of hafnium. For instance, the stable free radical di-t-butyl nitroxide has been shown to induce ligand substitution in both zirconium and hafnium alkyl compounds kingston.ac.uk. These reactions are understood to occur via a rate-determining radical displacement at the metal center, characterized as an S_H2 (bimolecular homolytic substitution) mechanism kingston.ac.uk.

Furthermore, the autoxidation of this compound at low temperatures is influenced by its complexation with pyridine, indicating the interplay between adduct formation and radical processes kingston.ac.uk. Alkylzirconocenes, which share similar chemical behavior with alkylhafnium compounds, undergo solution-phase reactions with molecular oxygen through free-radical chain mechanisms, involving the S_H2 displacement of an alkyl radical from the metal atom by an alkylperoxy radical kingston.ac.uk.

While specific quantitative rate constants for this compound's ligand substitution reactions are not extensively detailed in the provided information, general trends have been observed. For instance, in a series of benzyl (B1604629) compounds, the presence of a halogen atom bonded to the metal has a deactivating effect on the reaction rate kingston.ac.uk. Importantly, hafnium compounds generally exhibit lower reactivity compared to their zirconium counterparts in these free-radical ligand substitution processes kingston.ac.uk. This comparative reactivity highlights subtle differences in the electronic and steric environments of the hafnium and zirconium centers, despite their chemical similarities.

Free-Radical Ligand Substitution Reactions

Intramolecular Reactivity Pathways

This compound exhibits intriguing intramolecular reactivity pathways, primarily involving benzyl migration and C-H bond activation. These processes are crucial for understanding its role in various chemical transformations, including its utility as a precatalyst in polymerization reactions.

Benzyl Migration Reactions

A notable intramolecular reactivity pathway observed for this compound involves sequential benzyl migration reactions. A prominent example is its reaction with an imino-N-heterocyclic carbene (NHC) ligand. This interaction triggers three successive benzyl migrations from the hafnium center, leading to the complete removal of the carbene carbon from the ligand, a process termed "decarbonization" nih.gov, fishersci.com, nih.gov, americanelements.com, flybase.org, nih.gov.

The proposed mechanism for this transformation involves the initial binding of the iminocarbene to the hafnium center, followed by the migration of a benzyl group to form a hafnium-bound N-heterocyclic alkyl complex. A subsequent benzyl migration then induces the insertion of hafnium into a C-N bond, forming a metallacycle. This triple migration results in the formation of a dianionic chelate ligand. The resulting eneamido-amidinato hafnium complex has demonstrated alkene polymerization activity comparable to that of a precatalyst containing the intact iminocarbene ligand fishersci.com, nih.gov.

C-H Bond Activation via Sigma-Bond Metathesis

C-H bond activation is a fundamental process in organometallic chemistry, and for early transition metals like hafnium, the sigma-bond metathesis pathway is particularly relevant. This mechanism typically involves the exchange of a metal-ligand sigma bond with a sigma bond in a reagent, often a C-H bond in a hydrocarbon nih.gov.

For d0 metals, such as Hf(IV) and Zr(IV), where oxidative addition is not readily possible due to the lack of oxidatively available d electrons, sigma-bond metathesis provides a crucial pathway for C-H bond activation wikipedia.org, nih.gov. Early transition metal-carbon bonds, including those in this compound, are highly reactive towards C-H bond activation via this pathway fishersci.nl. The reaction is characterized by a highly negative entropy of activation, suggesting an ordered transition state that often proceeds via a cycloaddition mechanism nih.gov. While specific detailed examples of this compound directly undergoing C-H bond activation of simple hydrocarbons via sigma-bond metathesis are not extensively documented in the provided sources, the general principle applies to Group 4 metal alkyl complexes, highlighting its potential in functionalizing otherwise unreactive C-H bonds fishersci.nl.

Comparative Coordination Behavior with Zirconium Analogues

The coordination chemistry and reactivity of this compound are often compared with its zirconium analogue, tetrabenzylzirconium (CID 520121), due to their similar positions in Group 4 of the periodic table. While they share many characteristics, subtle differences in their behavior provide insights into the nuances of early transition metal chemistry.

Structurally, this compound is described as being "identical" or "essentially isostructural" with tetrabenzylzirconium. Both compounds exhibit a distorted tetrahedral arrangement of their benzyl ligands around the metal center. This distortion is attributed to an intramolecular interaction between the aromatic rings of the benzyl ligands and the central transition metal atom wikipedia.org, fishersci.fi. For this compound, the Hf-CH₂-Ph bond angle is reported around 119.5(7)°, suggesting an η¹ coordination mode for the benzyl ligands. In contrast, tetrabenzylzirconium can exhibit a wider range of Zr-CH₂-Ph bond angles (spanning 25.1° in one polymorph), indicating greater intrinsic flexibility and the ability to adopt both η¹ and η² coordination modes.

In terms of reactivity, comparative studies with Lewis bases reveal distinct differences in adduct formation and exchange kinetics.

Table 1: Equilibrium Quotients for Lewis Base Adduct Formation

| Metal (M) | Lewis Base (B) | Equilibrium Quotient (Q) for (C₆H₅CH₂)₄M + B ⇌ (C₆H₅CH₂)₄M·B (in chlorobenzene) | Citation |

| Hf | Pyridine | 460 ± 30 | fishersci.nl, |

| Zr | Pyridine | 12.6 ± 0.6 | fishersci.nl, |

As shown in Table 1, this compound forms significantly more stable adducts with pyridine compared to tetrabenzylzirconium, as indicated by its much higher equilibrium quotient fishersci.nl,. This suggests a stronger Lewis acidity for the hafnium center.

Further kinetic studies involving the exchange of Lewis bases, such as 3,5-lutidine (CID 11565), provide additional comparative data.

Table 2: Activation Energies for Lewis Base Exchange

| Compound | Lewis Base | Activation Energy (kcal mol⁻¹) | Citation |

| This compound | 3,5-Lutidine | 15.3 | , |

| Tetrabenzylzirconium | 3,5-Lutidine | 17.1 | , |

The activation energy for the exchange of 3,5-lutidine is slightly lower for this compound (15.3 kcal mol⁻¹) compared to tetrabenzylzirconium (17.1 kcal mol⁻¹), with dissociation of the metal-lutidine adduct proposed as the rate-controlling step,.

In broader reactivity contexts, some studies indicate that hafnium compounds may exhibit lower reactivity in certain processes, such as autoxidation, compared to their zirconium counterparts. Conversely, in the synthesis of certain photosensitizers, the zirconium analogue to a hafnium bis-benzyl species was not observed, which was attributed to the increased reactivity of zirconium-benzyl bonds relative to hafnium-benzyl bonds. This highlights that the comparative reactivity can be nuanced and dependent on the specific reaction environment and the nature of the ligands involved.

Mechanistic Investigations of Tetrabenzylhafnium Involved Reactions

Elucidation of Active Species Formation from Tetrabenzylhafnium Pre-catalysts

This compound, a Group 4 organometallic compound, serves as a pre-catalyst in various chemical transformations, most notably in olefin polymerization. By itself, it is relatively stable and does not exhibit significant catalytic activity. Its activation into a catalytically competent species is a critical step that involves the generation of a highly electrophilic, coordinatively unsaturated metal center. The fundamental principle behind the activation of this compound (Hf(CH₂Ph)₄) is its conversion from a neutral, 18-electron complex (or lower electron count depending on ligand hapticity) to a cationic hafnium-alkyl species. This transformation renders the hafnium center significantly more electrophilic and capable of coordinating and inserting unsaturated molecules like olefins. The active species are highly electrophilic 14-electron species whose chemistry is complex. researchgate.net The formation of these active centers is achieved through interaction with a co-catalyst, which facilitates the abstraction of one of the benzyl (B1604629) ligands.

The activation of this compound pre-catalysts is predominantly achieved using co-catalysts, which are broadly categorized as aluminoxanes (like methylaluminoxane) or strong Lewis acids such as borates.

Methylaluminoxane (B55162) (MAO): MAO is a widely used activator in Ziegler-Natta catalysis. d-nb.info While its exact structure is complex and has been a subject of long-standing research, it is generally understood to be an oligomeric species containing [-Al(CH₃)-O-] repeating units. nih.govuvic.ca MAO performs multiple roles: it acts as an alkylating agent, a scavenger for impurities, and most importantly, an activator. d-nb.info When this compound is treated with MAO, the Lewis acidic aluminum centers in MAO abstract a benzyl anion (CH₂Ph⁻) from the hafnium center. d-nb.infonih.gov This process generates a cationic hafnium species, [Hf(CH₂Ph)₃]⁺, paired with a large, non-coordinating aluminoxane anion. nih.gov Recent studies on MAO's structure suggest it contains extractable [Al(CH₃)₂]⁺ units available for precatalyst activation. nih.gov The efficacy of activation and the resulting catalytic activity are highly dependent on the ratio of aluminum to hafnium (Al:Hf). d-nb.info

Borates: Strong Lewis acidic boranes and borates, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) or salts like trityl tetrakis(pentafluorophenyl)borate (B1229283) ([Ph₃C][B(C₆F₅)₄]), are effective non-coordinating anion precursors for activating this compound. researchgate.net The activation mechanism with these compounds is more clearly defined than with MAO.

With B(C₆F₅)₃: The borane (B79455) directly abstracts a benzyl anion from Hf(CH₂Ph)₄ to form the ion pair [(C₆H₅CH₂)₃Hf]⁺[CH₂PhB(C₆F₅)₃]⁻.

With [Ph₃C][B(C₆F₅)₄]: The highly reactive trityl cation, [Ph₃C]⁺, abstracts a benzyl anion from the hafnium center, generating the cationic hafnium species [(C₆H₅CH₂)₃Hf]⁺ and the stable, non-coordinating anion [B(C₆F₅)₄]⁻, along with the neutral byproduct triphenylbenzylmethane. researchgate.net

The resulting cationic hafnium center is highly electrophilic and features a vacant coordination site, which is essential for the subsequent steps of the catalytic cycle.

| Co-catalyst | Activation Mechanism | Generated Active Species | Byproduct / Counter-ion |

| Methylaluminoxane (MAO) | Abstraction of a benzyl anion by Lewis acidic aluminum centers. d-nb.infonih.gov | Cationic Hafnium-Alkyl Complex: [Hf(CH₂Ph)₃]⁺ | Large, non-coordinating aluminoxane anion. nih.gov |

| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Direct abstraction of a benzyl anion by the borane. | Cationic Hafnium-Alkyl Complex: [Hf(CH₂Ph)₃]⁺ | [CH₂PhB(C₆F₅)₃]⁻ |

| Trityl tetrakis(pentafluorophenyl)borate ([Ph₃C][B(C₆F₅)₄]) | Abstraction of a benzyl anion by the trityl cation. researchgate.net | Cationic Hafnium-Alkyl Complex: [Hf(CH₂Ph)₃]⁺ | [B(C₆F₅)₄]⁻ and triphenylbenzylmethane. researchgate.net |

The activation of the this compound pre-catalyst is fundamentally a Lewis acid-base interaction. nih.gov The hafnium pre-catalyst, specifically the benzyl ligand, acts as a Lewis base (electron-pair donor), while the co-catalyst (MAO, B(C₆F₅)₃) functions as a Lewis acid (electron-pair acceptor). strem.com The strength of the Lewis acid is a determining factor in its ability to abstract an anionic ligand from the metal center. nih.govacademie-sciences.fr

The hafnium center in Hf(CH₂Ph)₄ is not sufficiently electrophilic to activate olefin polymerization on its own. The role of the Lewis acid co-catalyst is to react with one of the benzyl ligands, breaking the Hf-C bond and carrying the benzyl group away as part of a stable, weakly coordinating anion. d-nb.info This abstraction creates a vacant coordination site and leaves a positive charge on the hafnium complex, dramatically increasing its Lewis acidity and, consequently, its reactivity towards electron-rich olefins. researchgate.net In essence, the process is a Lewis acid-assisted generation of a highly reactive cationic intermediate, which is the true catalytic species. nih.govnsf.gov

Activation Pathways with Co-catalysts (e.g., Methylaluminoxane, Borates)

Detailed Mechanistic Pathways in Catalytic Transformations

Once the active cationic hafnium species, typically [Hf(CH₂Ph)₃]⁺, is formed, it initiates the catalytic cycle for olefin polymerization. The cycle primarily consists of two key steps: olefin insertion (chain propagation) and chain transfer or termination.

Olefin insertion, also known as migratory insertion, is the chain propagation step where a monomer unit is incorporated into the growing polymer chain. chimia.chd-nb.info The mechanism proceeds as follows:

Olefin Coordination: An olefin monomer coordinates to the vacant site on the electrophilic cationic hafnium center, forming a π-complex. researchgate.net

Migratory Insertion: The coordinated olefin then inserts into the existing hafnium-carbon (Hf-C) bond. This occurs via a four-membered transition state where the alkyl group (initially a benzyl group, and subsequently the growing polymer chain) migrates to one of the olefinic carbons, while the other olefinic carbon forms a new sigma bond with the hafnium center. chimia.ch

Site Regeneration: This insertion regenerates a vacant coordination site on the hafnium center, allowing for the coordination of the next monomer molecule. The process repeats, leading to the growth of the polymer chain. researchgate.net

This sequence of coordination and insertion is a fundamental aspect of Ziegler-Natta catalysis. researchgate.net The reaction of cationic zirconocene (B1252598) complexes, analogous to the active hafnium species, with olefins has been shown to proceed with rapid single insertion into the Zr-carbon σ-bond. researchgate.net

Chain transfer and termination reactions limit the molecular weight of the polymer and produce a new active site to initiate another chain. uc.eduresearchgate.net The most prevalent chain transfer mechanism for alkyl complexes of late transition metals, and also relevant for early transition metals like hafnium, is β-hydride elimination. d-nb.infowikipedia.org

β-Hydride Elimination: This process requires the growing polymer chain attached to the hafnium center to have a hydrogen atom on the carbon that is beta to the metal. wikipedia.orgnumberanalytics.com The key requirements are:

A β-hydrogen atom must be present on the alkyl chain.

A vacant coordination site must be available on the metal center. wikipedia.org

The metal-carbon and the beta carbon-hydrogen bonds must be able to adopt a syn-coplanar arrangement. libretexts.org

The mechanism involves the transfer of the β-hydrogen to the hafnium center, which forms a hafnium-hydride (Hf-H) bond and simultaneously releases the polymer chain as an alkene with a terminal double bond. wikipedia.orgnumberanalytics.com The resulting hafnium-hydride species can then react with another olefin monomer to start a new polymer chain. While β-hydride elimination is a common termination pathway, its rate relative to the rate of propagation determines the final molecular weight of the polymer. d-nb.info Other chain transfer reactions can occur, such as transfer to the monomer or to an aluminum alkyl scavenger, but β-hydride elimination is an intrinsic pathway for these types of catalysts. kisti.re.kr

Cyclometalation is an intramolecular reaction where a metal center activates a C-H bond within one of its own ligands to form a metallacycle. acs.org In the context of this compound and its derivatives, the benzyl ligands themselves can undergo cyclometalation. This process typically involves the activation of an ortho C-H bond on the phenyl ring of a benzyl ligand.

The reaction of this compound with certain ligands can induce such transformations. For instance, reactions with N-heterocyclic carbenes (NHCs) have shown that sequential benzyl migrations can occur. researchgate.netscience.gov While not a direct cyclometalation of the initial pre-catalyst, it highlights the reactivity of the Hf-benzyl bonds. More directly, studies on related zirconium systems, which are chemically similar to hafnium, have demonstrated that cyclometalation of a ligand can alleviate steric congestion around the metal center, allowing for further reactions to occur. acs.orgthieme-connect.de For example, the cyclometalation of a mesityl substituent on a supporting ligand was found to be a key step in the synthesis of a sterically hindered zirconium complex. acs.org This suggests that cyclometalation can act as a crucial mechanistic step, altering the steric and electronic environment of the hafnium center. This alteration can influence the catalyst's activity, stability, and the properties of the resulting polymer by potentially creating a more stable, but possibly less active or deactivated, catalytic species. researchgate.net

Chain Transfer and Termination Reactions (e.g., Beta-Hydride Elimination)

Kinetic and Thermodynamic Aspects of Reactivity of this compound

The reactivity of this compound has been a subject of detailed mechanistic investigations, with a particular focus on the kinetic and thermodynamic parameters that govern its reactions. These studies provide fundamental insights into ligand substitution, adduct formation, and intramolecular rearrangements.

Reaction Rate Studies

Kinetic studies on reactions involving this compound have elucidated the mechanisms and factors influencing reaction velocities. For instance, investigations into the autoxidation of this compound at low temperatures have revealed the significant impact of Lewis base complexation on the reaction rate. The presence of pyridine (B92270) was observed to affect the rate of autoxidation, highlighting the role of adduct formation in modifying the reactivity of the hafnium center kingston.ac.uk.

Further mechanistic insights come from studies on related hafnium-benzyl systems. In certain hafnium complexes containing a specialized [NNO] ligand, the migration of a benzyl group from the hafnium metal center to the imine carbon of the ligand backbone was found to follow first-order kinetics researchgate.net. This intramolecular rearrangement is a key step in various catalytic processes.

Ligand exchange dynamics have also been a central theme in understanding the reactivity of this compound. A study of the exchange between this compound and its 3,5-lutidine adduct using variable-temperature NMR spectroscopy indicated that the exchange process occurs via a dissociative mechanism acs.org. This suggests that the rate-determining step is the dissociation of the Lewis base from the hafnium center, creating a coordinatively unsaturated intermediate that can then be attacked by an incoming ligand. The rate of ligand substitution in such cases is primarily dependent on the concentration of the parent organometallic complex and not the incoming ligand, especially at high concentrations of the latter acs.orglibretexts.org. Kinetic experiments have also shown that hafnium benzyl compounds are generally less reactive than their zirconium counterparts in certain radical substitution reactions kingston.ac.uk.

Activation Energy Determinations

The determination of activation energy (Ea) is crucial for understanding the temperature dependence of a reaction rate and for elucidating the nature of the transition state youtube.com. For reactions involving this compound, activation energies have been determined for specific ligand dissociation processes.

A notable example is the dissociation of the 3,5-lutidine adduct of this compound. Through line shape analysis of NMR spectral data, the activation energy for the dissociation of the Lewis base from the adduct was calculated acs.org. This value provides a quantitative measure of the energy barrier for the rate-limiting step in the ligand exchange pathway. The entropy of activation for this process was also determined to be 13.0 ± 1.5 eu acs.org.

| Reaction System | Activation Energy (Ea) | Reference |

|---|---|---|

| (C₆H₅CH₂)₄Hf-3,5-lutidine ⇌ (C₆H₅CH₂)₄Hf + 3,5-lutidine | 17.1 kcal/mol | acs.org |

This experimental value is critical for understanding the stability of the hafnium-Lewis base bond and the lability of the complex.

Equilibrium Constant Measurements

Equilibrium constant (K) measurements quantify the extent to which a reversible reaction proceeds to form products at equilibrium harvard.edu. For this compound, such measurements have been particularly important in characterizing its interactions with Lewis bases to form adducts.

The formation of a 1:1 adduct between this compound and pyridine in a chlorobenzene (B131634) solution has been studied using Nuclear Magnetic Resonance (NMR) spectroscopy researchgate.netkingston.ac.uk. The equilibrium constant for this reaction provides insight into the thermodynamic favorability of adduct formation.

Reaction: (C₆H₅CH₂)₄Hf + Pyridine ⇌ (C₆H₅CH₂)₄Hf · Pyridine

The equilibrium quotient for this reaction was found to be significantly larger for hafnium compared to its zirconium analogue, indicating a stronger Lewis acidity for the hafnium center researchgate.netkingston.ac.uk.

| Reactants | Solvent | Equilibrium Quotient (K) | Reference |

|---|---|---|---|

| This compound + Pyridine | Chlorobenzene | 460 ± 30 | researchgate.netkingston.ac.uk |

Studies have also shown that the ability of this compound to form adducts is highly dependent on the nature of the Lewis base. While stable adducts are formed with bases like pyridine, quinoline, 2,2′-bipyridyl, and trimethylphosphine, no adduct formation was observed via NMR with several other bases, including triethylamine, tripropylamine, tributylamine, triphenylamine, diethyl ether, and dioxane researchgate.net. This selectivity underscores the specific electronic and steric requirements for effective interaction with the hafnium center.

Catalytic Applications of Tetrabenzylhafnium and Its Derivatives in Olefin Polymerization

Homogeneous Olefin Polymerization Catalysis

Tetrabenzylhafnium (PubChem CID: 4131672) serves as a crucial precursor in homogeneous olefin polymerization catalysis. When activated by cocatalysts, typically Lewis acids or alkylaluminum compounds, it forms active species that efficiently polymerize various olefins google.com. The homogeneous nature of these systems enables precise control over the polymerization process, yielding polymers with well-defined microstructures and molecular weights. Group 4 metal catalysts, including those derived from hafnium, are extensively used in industrial settings for the production of high-density polyethylene (B3416737) (HDPE), linear low-density polyethylene (LLDPE), ethylene (B1197577) propylene (B89431) diene monomer (EPDM) rubber, and isotactic polypropylene (B1209903) (iPP) mdpi.com.

Derivatives of this compound, particularly those incorporating aminopyridinato ligands, have demonstrated high activities for ethylene and ethylene/propylene copolymerization uni-bayreuth.de. For instance, certain hafnium complexes with mixed Cp*/Ap dimethyl ligands have exhibited a maximum activity of 2600 Kg/mol h bar for ethylene polymerization in coordinative chain transfer polymerization (CCTP) uni-bayreuth.de.

Ziegler-Natta Type Polymerization

While traditional Ziegler-Natta catalysts are heterogeneous, this compound and its derivatives can be integrated into systems that exhibit Ziegler-Natta-like characteristics, especially when supported or activated with conventional Ziegler-Natta cocatalysts such as alkylaluminums google.comgoogle.com. The foundation for transition metal catalysis in olefin polymerization was established by Karl Ziegler's pioneering work in 1953 uni-bayreuth.de. This compound can function as a component in such systems, often in conjunction with activators like methylaluminoxane (B55162) (MAO) or tris(pentafluorophenyl)borane (B72294) google.com. These systems are effective in polymerizing olefins under mild conditions of low temperature and pressure uni-bayreuth.de.

Post-Metallocene Catalyst Development

This compound plays a pivotal role in the advancement of post-metallocene catalysts. These non-metallocene Group 4 complexes have garnered considerable interest as alternatives to conventional metallocenes, offering the potential for unique polymer microstructures and enhanced performance researchgate.netippi.ac.ir. Hafnium complexes featuring N-donor anionic ligands, including β-diketiminate, amidinate, guanidinate, amido, and imido, as well as mixed N-donor ligands like N,C,C-azaallyl and N,O-phenoxy-imine, have been instrumental in many key developments within this field researchgate.net. These catalysts frequently display high catalytic activities for both homo- and copolymerization of ethylene researchgate.net. For example, six-membered metallacyclic hafnium complexes, such as [rac-Lig1HfBn2-a/b], synthesized from the reaction of vinyl-appended phenoxyamine with this compound, have been shown to promote living and isoselective polymerization of 1-hexene (B165129) researchgate.net.

Polymerization of Alpha-Olefins (e.g., Ethylene, Propylene, 1-Hexene, 1-Octene)

This compound and its activated forms are highly effective in the polymerization of various alpha-olefins.

Ethylene Polymerization : this compound is a well-recognized precatalyst for ethylene polymerization google.comuni-bayreuth.degoogle.comresearchgate.net. Hafnium complexes, including those derived from this compound, have demonstrated high activities for ethylene polymerization, with some systems achieving activities up to 2840 Kg/mol h bar uni-bayreuth.de.

Propylene Polymerization : Catalysts derived from this compound are also active in propylene polymerization uni-bayreuth.de. The performance of hafnocenes for isotactic polypropylene tends to decline more rapidly with increasing temperature compared to their zirconium counterparts, a phenomenon attributed to electrophilicity-dependent stabilization effects mdpi.com.

1-Hexene and 1-Octene (B94956) Polymerization : this compound can serve as a precursor for catalysts that polymerize higher alpha-olefins. For instance, [rac-Lig1HfBn2-a/b]/B(C6F5)3, a complex derived from this compound, promotes living and isoselective polymerization of 1-hexene at 0 °C researchgate.net. Ethylene/1-octene copolymerization is also a common application for Group 4 metal catalysts google.comgoogle.com.

Table 1: Examples of this compound-derived Catalysts and their Activity in Alpha-Olefin Polymerization

| Catalyst System | Monomer(s) | Maximum Activity (Kg/mol h bar) | Reference |

| Mixed Cp*/Ap dimethyl hafnium complexes (from HfBn4 precursor) | Ethylene | 2600 | uni-bayreuth.de |

| Aminopyridinato hafnium complexes (from HfBn4 precursor) | Ethylene | 2840 | uni-bayreuth.de |

| [rac-Lig1HfBn2-a/b]/B(C6F5)3 (from HfBn4 precursor) | 1-Hexene | Not specified (living/isoselective) | researchgate.net |

Stereoselective Polymerization and Tacticity Control

Stereoselective polymerization, particularly the control of tacticity in polypropylene, is a crucial aspect of olefin polymerization. While this compound itself does not inherently possess direct stereoselective capabilities, its derivatives, especially those incorporating chiral ligands, are designed to achieve tacticity control. For example, C2-symmetric ansa-hafnocene catalysts are utilized for the production of isotactic polypropylene mdpi.com. The stereoselectivity of these catalysts is influenced by the electrophilicity of the catalyst, which is a function of both the ligand framework and the metal center mdpi.com. The ability to control tacticity allows for the production of polymers with specific physical properties, such as crystallinity and melting temperature d-nb.info.

Living Polymerization and Controlled Polymer Architectures

This compound can serve as a precursor for catalysts capable of living polymerization, a process that enables precise control over polymer molecular weight and architecture. Living polymerization is characterized by the absence of chain transfer and termination reactions, resulting in polymers with narrow molecular weight distributions (low polydispersity) and the capacity to create block copolymers or other complex architectures researchgate.net. The complex [rac-Lig1HfBn2-a/b]/B(C6F5)3, derived from this compound, has been reported to promote living polymerization of 1-hexene researchgate.net. This controlled polymerization facilitates the synthesis of polymers with specific properties for advanced applications.

Copolymerization Studies (e.g., Ethylene/Propylene, Ethylene/1-Octene)

This compound-based catalysts are effective in copolymerization reactions, allowing for the incorporation of different olefin monomers into a single polymer chain. This capability is vital for tailoring polymer properties such as density, flexibility, and impact strength.

Ethylene/Propylene Copolymerization : Aminopyridinato hafnium complexes, derived from this compound, have shown high activity in ethylene/propylene copolymerization, with maximum activities reaching 33000 Kg/mol h bar uni-bayreuth.de. This enables the production of ethylene-propylene copolymers (EPR) or ethylene-propylene-diene monomer (EPDM) rubbers google.commdpi.com.

Ethylene/1-Octene Copolymerization : Copolymerization of ethylene with higher alpha-olefins like 1-octene is a common method for producing linear low-density polyethylene (LLDPE) google.com. This compound can be used as a precursor in catalyst systems for such copolymerizations google.comgoogle.com. These systems facilitate the synthesis of interpolymers comprising residuals of ethylene and one or more polymerizable (C3-C40)olefins, including ethylene/1-butene, ethylene/1-pentene, ethylene/1-hexene, and ethylene/1-octene google.com.

Table 2: Copolymerization Performance of this compound-derived Catalysts

| Catalyst System | Comonomers | Maximum Activity (Kg/mol h bar) | Reference |

| Aminopyridinato hafnium complexes (from HfBn4) | Ethylene/Propylene | 33000 | uni-bayreuth.de |

| Phosphinimide pre-polymerization catalyst (Hf-based) | Ethylene/1-Octene | Not specified (high molecular weight) | google.com |

Heterogeneous Catalysis and Support Effects

Heterogeneous catalysts play a dominant role in industrial polyethylene and polypropylene production, offering advantages such as control over product morphologies and prevention of reactor fouling. researchgate.netnih.gov While hafnium-based catalysts are widely used in heterogeneous olefin polymerization, specific detailed research findings focusing solely on the heterogeneous application of this compound or its direct derivatives in this context are not extensively documented in the provided literature. General principles of support effects are crucial, as the interaction between the support and the catalyst can significantly influence catalytic performance, sometimes leading to reduced activity and molecular weight. nih.gov

Silica (B1680970) is a frequently employed support material for olefin polymerization catalysts due to its ability to control fragmentation and influence the final polymer product. nih.gov While various hafnium complexes, such as hafnocene-based catalysts, have been studied when supported on silica for ethylene polymerization, specific data regarding silica-supported this compound itself for olefin polymerization are not detailed in the available information. nih.gov Weakly Brønsted acidic supports like silica can form covalently-bound, neutrally charged complexes with organo-hafnium species, which typically show marginal catalytic activity without activators. researchgate.net

Catalyst fragmentation is a critical phenomenon in heterogeneous olefin polymerization, as it ensures the continuous accessibility of active sites to the monomer and influences the morphology of the resulting polymer particles. nih.govnih.govconicet.gov.ar This process involves the disintegration of the catalyst support due to the mechanical forces and temperature buildup caused by polymer formation within the catalyst's pores and on its surfaces. nih.govnih.gov Fragmentation is essential for maintaining high catalyst activity and achieving a homogeneous distribution of catalyst residues within the polymer matrix. nih.gov Two primary modes of fragmentation, layer-by-layer and continuous bisection, have been observed in Ziegler-Natta catalysts, and the mode can be influenced by mass transfer within the particle. nih.govconicet.gov.ar While these phenomena are well-studied for various supported olefin polymerization catalysts, including hafnium-based ones like hafnocenes, specific research findings on the fragmentation behavior directly involving this compound itself are not detailed in the provided sources. nih.gov

Silica-Supported Hafnium Catalysts

High-Throughput Screening in Catalyst Discovery and Optimization

High-throughput screening (HTS) has emerged as a powerful methodology in the discovery and optimization of olefin polymerization catalysts, including those based on hafnium. researchgate.netnih.govresearchgate.net This approach allows for the rapid assessment of numerous catalyst candidates and reaction conditions, significantly accelerating the research and development process. nih.govresearchgate.net

This compound (M(CH₂Ph)₄, where M=Hf) has been specifically employed as a reactive metal complex in microscale 1-octene primary screening polymerization experiments. researchgate.net These experiments are part of a high-throughput technique designed to discover novel Group IV polymerization catalysts by combining arrays of ligands with such metal complexes and varying activation conditions. researchgate.net The application of HTS platforms enables the rapid generation of reliable kinetic data, contributing to a thorough understanding and rational design of catalysts. nih.govresearchgate.net

Advanced Ligand Design and Structure Activity Relationships in Tetrabenzylhafnium Catalysis

Influence of Ligand Steric and Electronic Properties on Catalytic Performance

The steric and electronic properties of ligands coordinated to the hafnium center are fundamental determinants of catalytic activity and selectivity. numberanalytics.comnumberanalytics.com These properties can be systematically modified to fine-tune the catalyst's behavior for specific applications. ppor.az

Steric Effects: The steric bulk of a ligand plays a crucial role in controlling the catalyst's performance. Increasing the steric hindrance around the metal center, for instance by introducing bulky ortho-aryl substituents, can shield the coordination sites. mdpi.com This shielding can suppress chain transfer reactions, leading to the formation of higher molecular weight polymers. mdpi.com In some systems, such as those with [P,O] chelate ligands on nickel, incorporating bulky substituents near the oxygen donor has been shown to dramatically increase polymerization activity. rsc.org The arrangement of bulky ligands can also dictate monomer insertion, influencing the stereochemistry of the resulting polymer. libretexts.org For example, bulky ligands can favor a specific monomer conformation to avoid steric clashes, leading to isotactic products. libretexts.org

Electronic Effects: The electronic nature of the ligand, specifically its electron-donating or electron-withdrawing characteristics, significantly impacts the electrophilicity of the hafnium center, which in turn affects catalytic performance. mdpi.com Electron-donating groups on the ligand can enhance the electron density at the metal center. This has been suggested to increase the chain length of the formed polymer. uni-bayreuth.de Conversely, ligands with electron-withdrawing groups, such as fluorine substituents, can decrease the electron density at the metal. In certain amido-quinoline-based hafnium complexes, this resulted in lower catalytic activity and reduced comonomer incorporation compared to catalysts with less electron-withdrawing substituents. mdpi.com These findings indicate that the electronic properties of the ligand are a key factor in modulating both polymerization activity and the ability to copolymerize different monomers. mdpi.com

The interplay between steric and electronic effects is complex and crucial for catalyst design. mdpi.comresearchgate.nettum.de A study on amido-quinoline-based hafnium complexes found that while electronic effects significantly influenced catalytic performance, the steric effects of the substituents had little impact on copolymerization activity, molecular weight, or comonomer incorporation in that specific system. mdpi.com This highlights that the relative importance of steric versus electronic effects can be highly dependent on the specific ligand framework and catalytic system.

| Ligand Modification | System | Observed Effect | Reference |

| Steric Effect | |||

| Introduction of bulky ortho-isopropyl substituents | α-diimine ligands | Shielded axial coordination sites, suppressed chain transfer, enabled high molecular weight polyolefin synthesis. | mdpi.com |

| Introduction of bulky substituents adjacent to oxygen donor | [P,O] Nickel catalysts | Dramatic increase in olefin polymerization activities. | rsc.org |

| Electronic Effect | |||

| Fluorine (F) substituents (electron-withdrawing) | Amido-quinoline-based Hafnium complexes | Lower catalytic activity and lower comonomer incorporation compared to less electron-withdrawing analogues. | mdpi.com |

| Introduction of dialkylamine moiety (electron-donating) | Aminopyridinato ligands | Increased electron donor ability. | uni-bayreuth.de |

Development of Hybrid Ligand Systems (e.g., Aminopyridinato-Phenoxyimine, NNO, Phenoxyimine)

To access new catalytic properties, researchers have developed hybrid ligand systems that combine features from well-established ligand classes. These sophisticated ligands can offer enhanced stability and precise control over the polymerization process.

Aminopyridinato-Phenoxyimine (Ap-FI) Hybrids: By combining the structural motifs of aminopyridinato (Ap) and phenoxyimine (FI) ligands, new Ap-FI hybrid ligands have been created. nih.gov The reaction of tetrabenzylhafnium with these hybrid ligands leads to the formation of mono(Ap-FI) complexes where the ligand acts as a tetradentate dianionic chelate. nih.govresearchgate.net Upon activation, these hafnium complexes become highly active catalysts for the polymerization of 1-hexene (B165129), demonstrating a living polymerization character evidenced by the production of polymers with ultrahigh molecular weights and very narrow polydispersities. nih.gov

NNO-Tridentate Ligands: Hafnium complexes featuring NNO-tridentate ligands have been synthesized and investigated for olefin polymerization. researchgate.net For instance, a series of titanium amido complexes with NNO-tridentate ligands were synthesized from phenoxy-imine-amine precursors. researchgate.net These can serve as models for related hafnium systems. Such ligands create a specific coordination environment that influences catalytic activity and the properties of the resulting polymer.

Phenoxyimine (FI) Ligands: Phenoxyimine complexes represent a significant class of post-metallocene catalysts. lidsen.comresearchgate.net Zirconium and hafnium complexes bearing two phenoxy-imine ligands are effective for ethylene (B1197577) polymerization. lidsen.comresearchgate.netacs.org The synthesis of these complexes can be achieved through various routes, including mechanochemical methods. researchgate.net The nature of the activator and the outgoing ligands on the metal center significantly affect the catalytic behavior of these FI complexes in ethylene polymerization and copolymerization with higher olefins. nih.gov For example, bis(phenoxy-imine)zirconium dichloride activated with different cocatalysts can produce polyethylenes with vastly different molecular weights. nih.gov

Pincer-Type Ligands: Pincer ligands, which bind to the metal center in a tight and inflexible tridentate manner, confer high stability to the resulting complex. nih.gov A notable example is the [Cnaphthyl, Npyridine, Namido]HfMe₂ complex, considered a flagship post-metallocene catalyst. nih.govmdpi.com Researchers have synthesized various derivatives, including [Namido, Npyridine, Namido]HfMe₂ complexes by reacting the ligand precursors with in situ generated HfMe₄, which is conceptually derived from the chemistry of tetrabenzyylhafnium. nih.gov Other variations include replacing the central pyridine (B92270) with thiophene (B33073) or substituting the arylamido group with alkylamido moieties. nih.govmdpi.com These modifications are aimed at tuning the catalytic properties for specific polymerization outcomes. Hafnium complexes with C,N,N-tridentate pincer-type ligands have also been developed, showing remarkable activity in ethylene homopolymerization. acs.org

| Ligand System | Precursor Complex | Key Features & Catalytic Application | Reference |

| Aminopyridinato-Phenoxyimine (Ap-FI) | This compound | Forms tetradentate dianionic chelates; highly active for living polymerization of 1-hexene. | nih.govresearchgate.net |

| Phenoxyimine (FI) | Hafnium/Zirconium Chlorides | Well-studied post-metallocene catalysts; activity and polymer properties are highly dependent on the activator. | lidsen.comresearchgate.netnih.gov |

| NNO-Tridentate | Titanium/Hafnium Amides | Forms phenoxy-amido-quinoline complexes; moderate to high activity in ethylene polymerization. | researchgate.netacs.org |

| C,N,N-Pincer | Hafnium/Zirconium Complexes | Features a six-membered metallacycle; remarkable activity for ethylene homopolymerization, producing high molecular weight polyethylene (B3416737). | acs.org |

| [N,N,N]-Pincer | in situ generated HfMe₄ | High stability due to rigid ligand binding; used in ethylene/propylene (B89431) copolymerization. | nih.gov |

Strategies for Enhancing Catalyst Activity and Stability

Improving the activity and stability of hafnium-based catalysts is crucial for their practical application, especially under industrial conditions like high-temperature solution polymerization. mdpi.com

A primary strategy involves the design of the ligand framework to create a robust coordination environment around the hafnium center. Pincer-type ligands are particularly effective in this regard, as their rigid tridentate binding mode confers high stability to the metal complex. nih.gov The thermal robustness of phenoxyimine titanium catalysts has been enhanced by incorporating bulky sidearms, a strategy applicable to hafnium systems to enable high-temperature polymerizations. mdpi.com

Another key strategy is the choice of activation method. The transformation of the neutral precatalyst into the active cationic species is a critical step that can be controlled to enhance performance. nih.gov Different activators or cocatalyst systems, such as methylaluminoxane (B55162) (MAO) or combinations of organoaluminum compounds with borates, can lead to vastly different catalytic activities and polymer properties, even when starting with the same hafnium precatalyst. nih.gov For instance, bis(phenoxy-imine) zirconium catalysts activated with Ph₃CB(C₆F₅)₄/i-Bu₃Al produce extremely high molecular weight polyethylene compared to when MAO is used. nih.gov

Furthermore, modifying the electronic properties of the ligand can enhance catalyst activity. Introducing strong electron-donating groups into aminopyridinato ligands stabilizing hafnium tribenzyl complexes is one such approach. uni-bayreuth.de These electronic modifications can influence the reactivity of the active site and improve polymerization performance.

Designing for Specific Polymer Microstructures and Molecular Weights

The ligand structure provides a powerful tool for controlling the molecular architecture of the resulting polymers, including their molecular weight, molecular weight distribution, and microstructure (e.g., branching, stereoregularity). mdpi.comacs.org

Molecular Weight Control: The molecular weight of the polymer is determined by the relative rates of chain propagation and chain transfer. Ligand design can influence these rates. For example, hafnium metallocene catalysts have been shown to produce polymers with higher molecular weights than their zirconium analogues. google.com The development of aminopyridinato-FI hybrid hafnium catalysts has enabled the synthesis of poly(1-hexene) with ultrahigh molecular weights. nih.gov Conversely, in some systems, the presence of a comonomer like 1-hexene can lead to a significant decrease in molecular weight, providing a method for tuning this property. acs.org Chain transfer agents are also commonly used to control molecular weight. upc.edu

Microstructure Control: The ligand framework dictates the space available for the coordinating monomer and the growing polymer chain, thereby controlling the polymer's microstructure. Single-site catalysts, like many derived from this compound, offer precise control over these features. mdpi.com For instance, hafnocene complexes with unconventional dialkoxy bridges have been used to produce polyethylene with exclusively methyl branches, a microstructure typically associated with late-transition-metal catalysts. acs.org The degree of branching in these systems could be regulated by adjusting polymerization conditions and ligand structure. acs.org Similarly, pyridylamidohafnium catalysts have been used in the copolymerization of propylene with higher α-olefins to create polypropylene-based elastomers with high isotacticity. mdpi.com The ability to control monomer sequence distribution is critical for tailoring the final properties of the material. mdpi.com

| Catalyst System | Polymerization | Controlled Property | Outcome | Reference |

| Hafnium metallocene | Propylene | Molecular Weight, Stereoregularity | Higher molecular weight and highly stereoregular polymers compared to zirconocenes. | google.com |

| Aminopyridinato-FI hafnium | 1-Hexene | Molecular Weight, Polydispersity | Ultrahigh molecular weight and extremely narrow polydispersity, indicating living polymerization. | nih.gov |

| Pyridylamidohafnium | Propylene/α-Olefins | Isotacticity, Monomer Sequence | High isotacticity (up to 95%) and controlled monomer incorporation to produce elastomers. | mdpi.com |

| Hafnocene with dialkoxy bridges | Ethylene | Branching | Exclusively methyl branches, with the degree of branching controllable by conditions. | acs.org |

| Quinoline-amine hafnium | Ethylene/1-Hexene | Molecular Weight | High molecular weight in homopolymerization; significantly lower molecular weight with comonomer addition. | acs.org |

Cooperative Metal-Ligand Effects in Catalysis

In some catalytic systems, the ligand is not merely a static scaffold but plays an active role in the catalytic cycle. This concept, known as metal-ligand cooperativity, can significantly influence the catalyst's behavior. While extensive research exists for other metals, exploring these effects in hafnium catalysis is an emerging area.

One observed phenomenon is ligand transfer, where the aminopyridinato (Ap) ligand can be transferred to an aluminum alkyl chain transfer agent. researchgate.net This is generally a deactivation pathway rather than a cooperative effect, but it underscores the dynamic interaction between the metal, the ligand, and other components in the reaction mixture. In these systems, increasing the electron-donating ability of the Ap ligand unexpectedly increased the rate of this detrimental ligand transfer. researchgate.net

More direct cooperative effects are seen in multinuclear catalysis, where the interaction between two or more metal centers can enhance performance. lidsen.com While not always directly involving ligand participation in the reaction steps, the ligand framework is essential for positioning the metal centers correctly. Such cooperative effects in multinuclear complexes have been shown to significantly increase the molecular weight and modify the comonomer incorporation of the resulting polymers compared to analogous mononuclear catalysts. lidsen.com The design of ligands that can support multiple hafnium centers derived from precursors like this compound is a promising strategy for harnessing these cooperative effects.

Computational and Theoretical Insights into Tetrabenzylhafnium Chemistry

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method widely employed in chemistry and materials science to investigate the electronic structure and properties of many-body systems, including atoms, molecules, and condensed phases mpg.dewikipedia.org. DFT's computational efficiency, coupled with its ability to provide accurate predictions for molecular properties such as geometries and energies, has made it a mainstream tool for studying transition metal chemistry scm.comnumberanalytics.commatlantis.comsouthampton.ac.uk. For organometallic compounds like tetrabenzylhafnium, DFT offers a robust framework for exploring their fundamental chemical attributes.

Elucidation of Electronic Structures and Bonding

DFT is extensively utilized to elucidate the electronic structures and bonding characteristics within transition metal complexes numberanalytics.commpg.demdpi.comuit.no. By analyzing the electron density distribution, DFT calculations can provide detailed insights into the nature of metal-ligand interactions, including covalent and ionic contributions to bonding mdpi.comrsc.org. For this compound, computational studies have revealed its molecular structure to possess a distorted tetrahedral arrangement of ligands around the hafnium metal center researchgate.netresearchgate.net. The angles at the methylene (B1212753) carbons (M–CH₂–C) in this compound are reported to be approximately 90°, a distortion also observed in tetrabenzylzirconium (B1588597), while tetrabenzyltitanium (B168536) exhibits an average M–CH₂–C angle of 103° researchgate.netresearchgate.net. This distortion in hafnium and zirconium analogues, compared to the more regular structure of tetrabenzyltin, suggests an interaction between the aromatic ring and the transition metal center researchgate.net.

| Compound | Metal (M) | Average M–CH₂–C Angle (°) | Ligand Arrangement |

|---|---|---|---|

| This compound | Hf | ~90 | Distorted tetrahedral |

| Tetrabenzylzirconium | Zr | ~90 | Distorted tetrahedral |

| Tetrabenzyltitanium | Ti | ~103 | Distorted tetrahedral |

| Tetrabenzyltin | Sn | Regular tetrahedral | Regular tetrahedral |

Modeling Reaction Mechanisms and Transition States

Computational studies, particularly those employing DFT, are crucial for modeling reaction mechanisms and identifying transition states in organometallic chemistry mdpi.comcoe.edunih.gov. Locating transition state structures is essential for computing activation energies and understanding reaction rates, providing insights into the step-by-step progression of chemical transformations coe.edunih.gov. This compound serves as a starting material for the synthesis of various hafnium photosensitizers and other complexes, and computational methods are applied to understand the intermediates and pathways involved in these reactions acs.orgacs.orgresearchgate.net. For instance, studies on the synthesis of photoluminescent hafnium complexes from this compound have involved the isolation and characterization of important organometallic intermediates, which can be further investigated computationally to elucidate their formation mechanisms acs.org. DFT calculations have also been employed to study the activation of hafnium pyridyl-amido olefin polymerization precatalysts, providing insights into their activation processes and the formation of cationic intermediates researchgate.net.

Prediction of Reactivity and Selectivity Profiles

DFT plays a significant role in predicting the reactivity and selectivity profiles of chemical reactions mdpi.com. By analyzing various quantum chemical descriptors, computational models can classify reactive sites and forecast reaction outcomes, which is particularly valuable for complex organic and organometallic transformations mdpi.comnsf.gov. While direct predictive studies focusing solely on this compound's reactivity are less commonly found in general searches, its use as an organometallic reagent for reactions like imine addition highlights its inherent reactivity researchgate.net. Computational studies on related hafnium(IV) complexes, such as (pyridylamido)Hf(IV) complexes, have utilized atomistic simulations to determine reactivity in key steps like ligand modification and propagation reactions, demonstrating the broader applicability of these predictive methods to hafnium chemistry frontiersin.org.

Computational Studies on Olefin Polymerization Processes

Computational studies are increasingly vital in the field of olefin polymerization, offering a microscopic understanding of catalytic mechanisms, which is essential for designing next-generation catalysts researchgate.netmdpi.comfrontiersin.orgnsf.govsemanticscholar.org. Hafnium complexes are known to be active catalysts in olefin polymerization, capable of producing polyolefins with controlled molecular weight distributions and microstructures researchgate.netsemanticscholar.org. This compound plays a role as a precursor in the formation of these active hafnium-based catalysts. For example, dibenzyl hafnium complexes, often derived from this compound, have been shown to be active catalysts in propylene (B89431) polymerization researchgate.net. Computational investigations, including DFT and molecular dynamics simulations, have been applied to study the structural dynamics of active species, such as (pyridylamido)Hf(IV) complexes, in olefin polymerization mdpi.comfrontiersin.org. These studies elucidate how factors like ion pair structure, orientation of substituents, and specific metal-heteroatom interactions govern reactivity and selectivity in key steps like chain initiation and propagation mdpi.comnsf.govsemanticscholar.org. Computational modeling helps in understanding the effect of cocatalysts, predicting the structure of efficient cocatalysts, and exploring the viability of postulated polymerization mechanisms researchgate.netresearchgate.net.

Advanced Spectroscopic and Structural Characterization in Tetrabenzylhafnium Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Probes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the mechanisms of reactions involving tetrabenzylhafnium. nih.gov It allows for the detailed investigation of molecular structures, dynamic processes, and the interactions between different species in solution. nih.govnumberanalytics.com ¹H and ¹³C NMR are commonly employed to characterize the primary structure and purity of this compound and its derivatives. measurlabs.com

In the context of mechanistic studies, NMR provides a non-invasive method to monitor the progress of reactions in real-time. nih.govnumberanalytics.com By observing changes in chemical shifts, signal intensities, and coupling patterns, researchers can identify reactants, products, and crucial reaction intermediates. nih.govnumberanalytics.com This "information-rich" nature of NMR data is pivotal for elucidating reaction pathways and confirming proposed mechanisms. nih.gov For instance, the reaction of this compound with one equivalent of a pyridine (B92270) dipyrrolide ligand precursor (H₂MePDPPh) at room temperature was monitored by NMR spectroscopy, leading to the identification of the intermediate species (MePDPPh)HfBn₂. acs.org

Variable-temperature (VT) NMR spectroscopy is a powerful extension of standard NMR techniques used to study dynamic processes such as conformational changes and ligand exchange. numberanalytics.comox.ac.uk By recording spectra at different temperatures, it is possible to move from a regime of fast exchange, where an average signal is observed, to a slow exchange regime, where individual species can be resolved. ox.ac.ukresearchgate.net This allows for the determination of the kinetics and thermodynamics of these exchange processes. numberanalytics.com

In the study of this compound and its adducts, VT-NMR has been instrumental. pageplace.de For example, these studies can provide insight into the dynamic equilibrium between different coordination states of the benzyl (B1604629) ligands. At lower temperatures, it is possible to observe distinct signals for different ligand environments, which coalesce into a single, averaged signal as the temperature is increased and the rate of exchange becomes faster than the NMR timescale. researchgate.net

The benzyl ligand in organometallic complexes can adopt various coordination modes, most commonly η¹ (sigma-bonded) and η² (pi-bonded), where the metal interacts with the aromatic ring. researchgate.net The specific coordination mode is influenced by the electronic properties of the metal center and can significantly impact the complex's reactivity. researchgate.net NMR spectroscopy is a key technique for distinguishing between these modes in solution.

The chemical shifts and coupling constants of the benzylic protons (Hf-CH₂-Ph) and the aromatic protons in ¹H NMR spectra are sensitive to the coordination mode. An η² interaction typically leads to a greater upfield shift of the ortho- and para-protons of the phenyl ring due to shielding by the metal center. Furthermore, changes in the Hf-CH₂-Ph bond angle associated with the different coordination modes can be inferred from NMR data. researchgate.net While solid-state X-ray diffraction provides definitive structural information, NMR allows for the study of these coordination modes in the solution phase, which is often more relevant to the conditions of catalytic reactions. figshare.com

Variable-Temperature NMR for Exchange Studies

X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction, in particular, allows for the complete structural elucidation of organometallic compounds, from simple molecules to complex macromolecules. iastate.edu The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to reconstruct the electron density map of the molecule. drawellanalytical.comnumberanalytics.com

A significant application of X-ray diffraction in the study of this compound chemistry is the characterization of key organometallic intermediates. acs.orgresearchgate.net Isolating and structurally characterizing these transient species is crucial for understanding reaction mechanisms step-by-step. numberanalytics.com

For example, in the synthesis of hafnium photosensitizers starting from this compound, the reaction with a sterically demanding pyridine dipyrrolide ligand was carefully monitored. acs.orgresearchgate.net This led to the isolation and structural characterization of an organometallic intermediate, (cyclo-MesPDPPh)HfBn, via single-crystal X-ray diffraction. acs.org The molecular structure of this intermediate provided conclusive evidence for the reaction pathway and was found to be nearly identical to its zirconium analogue. acs.org

Table 1: Selected Crystallographic Data for (MePDPPh)HfBn₂

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.345(6) |

| b (Å) | 17.891(4) |

| c (Å) | 15.432(5) |

| β (°) | 101.23(1) |

| Volume (ų) | 3345(2) |

Data sourced from studies on related hafnium complexes.

X-ray diffraction provides precise measurements of ligand coordination geometries, including bond lengths and angles, which are essential for understanding the steric and electronic environment around the hafnium center. libretexts.org For this compound and its derivatives, this includes the determination of the coordination number and the specific arrangement of the benzyl ligands.

The coordination geometry of the metal center in organometallic complexes can range from common geometries like tetrahedral and octahedral to more complex arrangements. libretexts.org In derivatives of this compound, the coordination sphere can be influenced by the addition of other ligands. For instance, the reaction of this compound with pyridine dipyrrolide ligands results in complexes where the hafnium center is coordinated to the nitrogen atoms of the pincer ligand and the carbon atoms of the remaining benzyl groups. acs.org The solid-state structure of (MePDPPh)HfBn₂ revealed a distorted geometry around the hafnium atom. acs.org

Structural distortions from idealized geometries are common in coordination complexes and can have a significant impact on their reactivity and magnetic properties. The analysis of these distortions, as determined by X-ray diffraction, is crucial for building accurate structure-activity relationships.

Characterization of Key Organometallic Intermediates

Polymer Characterization Techniques for Catalytic Performance Assessment

When this compound is used as a catalyst or precatalyst in polymerization reactions, a variety of techniques are employed to characterize the resulting polymers. scribd.com These methods are essential for assessing the catalytic performance of the hafnium complex by providing information about the polymer's molecular weight, molecular weight distribution, and thermal properties. measurlabs.commalvernpanalytical.com

Commonly used techniques include:

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This is the primary method for determining the molecular weight distribution (including number-average molecular weight, Mn, and weight-average molecular weight, Mw) and dispersity (Đ) of a polymer. measurlabs.com

Differential Scanning Calorimetry (DSC): DSC is used to measure the thermal transitions of a polymer, such as the glass transition temperature (Tg) and melting point (Tm). measurlabs.commalvernpanalytical.com This information is critical for understanding the material's physical properties and processing characteristics. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are also used to characterize the chemical structure and tacticity of the polymer chains, providing insights into the stereoselectivity of the catalyst. measurlabs.com

The combination of these techniques allows for a comprehensive evaluation of how the structure of the this compound-based catalyst influences the properties of the resulting polymer, which is fundamental for designing new materials with desired characteristics. malvernpanalytical.compageplace.de

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), a subset of Size-Exclusion Chromatography (SEC), is a powerful analytical technique for determining the molecular weight distribution of polymers. wikipedia.orgcreative-biostructure.com The method separates molecules based on their hydrodynamic volume in solution as they pass through a column packed with a porous gel. creative-biostructure.comwaters.com Larger molecules elute first because they are excluded from the pores of the gel, while smaller molecules take a longer path through the pores and elute later. creative-biostructure.com This separation allows for the calculation of various molecular weight averages, including the number average molecular weight (Mn), weight average molecular weight (Mw), and Z-average molecular weight (Mz), as well as the dispersity (Đ), which indicates the breadth of the molecular weight distribution. wikipedia.org

In research involving this compound, GPC is not used to analyze the compound itself, but rather the polymers produced using catalysts derived from it. For instance, a catalyst system for polyethylene (B3416737) production, prepared from a complex derived from this compound, was used to generate high molecular weight polyethylene. GPC analysis of the resulting polymer revealed a bimodal molecular weight distribution, indicating the presence of more than one type of active catalytic species. google.comuni-bayreuth.de The analysis provided specific values for the polymer's molecular weight averages and intrinsic viscosity, highlighting the catalyst's capability to produce high molecular weight polymers at elevated temperatures. google.com

Table 1: GPC Characterization Data for Polyethylene Produced with a this compound-Derived Catalyst System. google.com

| Parameter | Value |

| Number Average Molecular Weight (Mn) | 23,300 g/mol |

| Weight Average Molecular Weight (Mw) | 225,700 g/mol |

| Z-Average Molecular Weight (Mz) | 689,600 g/mol |

| Intrinsic Viscosity | 2.57 |

This data showcases the production of high molecular weight polyethylene with a broad, bimodal distribution.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org DSC analysis is widely used to determine the characteristic thermal properties of a material, such as its melting point, heat of fusion, and glass transition temperature (Tg). wikipedia.orgfilab.frintertek.com These properties are critical for understanding the processing characteristics and end-use performance of polymeric materials. intertek.com

For polymers synthesized using this compound-based catalysts, DSC provides key data on their thermal behavior. The same high molecular weight polyethylene sample characterized by GPC was also analyzed by DSC to determine its melting properties. google.com The analysis yielded a specific melting point and heat of fusion, which are crucial parameters for applications in materials science. google.comscience.gov

Table 2: DSC Properties for Polyethylene Produced with a this compound-Derived Catalyst System. google.com

| Property | Value |

| Melting Point | 121 °C |

| Heat of Fusion | 96.0 J/g |

These thermal properties are indicative of the polymer's crystallinity and are essential for evaluating its potential applications.

Photophysical Property Studies of Derived Complexes

This compound serves as a valuable precursor for synthesizing organometallic complexes with interesting photophysical properties. scribd.comacs.org Research has focused on creating hafnium-based photosensitizers, taking inspiration from analogous zirconium complexes. acs.org The synthesis of hafnium photosensitizers, such as Hf(MePDPPh)2 and Hf(MesPDPPh)2, has been successfully established starting from this compound. acs.org The reaction involves the protonolysis of the hafnium-benzyl bonds by pyridine dipyrrolide ligands. acs.org

Initial investigations show that these hafnium complexes exhibit photoluminescent properties similar to their well-studied zirconium counterparts. acs.org For example, upon reaction with the appropriate ligand precursors, this compound can form complexes like (MePDPPh)HfBn2, which can then be converted to the desired bis-ligand complex Hf(MePDPPh)2 at elevated temperatures. acs.org This final product precipitates as a red crystalline solid. acs.org

While detailed photophysical data for the hafnium derivatives are emerging, the properties of the analogous zirconium complexes provide a strong indication of their potential. researchgate.net The zirconium complexes are known to be highly efficient photoluminescent emitters with exceptionally long-lived excited states, which are identified as having mixed triplet intraligand/ligand-to-metal charge transfer (³IL/³LMCT) character. researchgate.net This luminescence is a key feature for potential applications in areas such as photoredox catalysis and sensing. researchgate.netnih.gov

Table 3: Photophysical Properties of Analogous Zirconium(IV) Pyridine Dipyrrolide Complexes. researchgate.net

| Complex | Emission Lifetime (τ) | Photoluminescence Quantum Yield (ΦPL) |

| Zr(MePDP)2 | 325 ± 10 µs | Not specified in snippet |

| Zr(MesPDPPh)2 | 350 µs | 0.45 |

| General Range | 190 - 576 µs | 0.10 - 0.38 |

The hafnium analogues, Hf(MePDPPh)2 and Hf(MesPDPPh)2, derived from this compound, are expected to have similarly promising optical properties.

Future Perspectives and Emerging Research Avenues

Development of Novel Hafnium-Based Catalytic Systems with Enhanced Performance

Research continues to focus on improving the performance of hafnium-based catalytic systems, often by addressing the inherent characteristics that differentiate them from their zirconium counterparts. While both hafnocenes and zirconocenes are employed in olefin polymerization, hafnocenes can exhibit a faster performance decline at increasing temperatures mycocentral.eu. Despite this, hafnium species show a higher propensity for β-hydride elimination (BHE) but a lower tendency for the resulting metal-hydride-olefin species to release the chain (BHET), leading to a higher preference for chain transfer via β-methyl elimination (BME) mycocentral.eu.